Fmoc isothiocyanate

Catalog No.
S758331
CAS No.
199915-38-3
M.F
C16H11NO2S
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc isothiocyanate

CAS Number

199915-38-3

Product Name

Fmoc isothiocyanate

IUPAC Name

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2

InChI Key

DHMYULZVFHHEHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S

The exact mass of the compound Fmoc isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc isothiocyanate (Fmoc-NCS) is a specialized bifunctional reagent widely utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery. Featuring both a highly reactive isothiocyanate group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, it enables the efficient conversion of primary and secondary amines into Fmoc-protected thioureas. Commercially available at high purities (≥95% to ≥98%), this light yellow solid (melting point 36-49 °C) is soluble in standard organic solvents such as dichloromethane and dimethylformamide. In procurement and process chemistry, Fmoc-NCS is prioritized not as a generic protecting group, but as a critical thiocarbonyl transfer agent that maintains strict compatibility with orthogonal SPPS workflows, allowing for subsequent mild base-catalyzed deprotection and downstream cyclization without disturbing acid-labile resin linkages .

Substituting Fmoc-NCS with standard isothiocyanates (such as phenyl isothiocyanate, PITC, or benzyl isothiocyanate) or standard Fmoc-protecting agents (such as Fmoc-Cl or Fmoc-OSu) fundamentally disrupts synthetic workflows. Standard Fmoc reagents lack the electrophilic thiocarbonyl carbon required to form thioureas, rendering them useless for downstream thiazole or thiohydantoin cyclizations. Conversely, using generic alkyl or aryl isothiocyanates forms permanent, highly stable N-substituted thioureas that cannot be easily deprotected. For example, while Fmoc-thioureas can be cleanly deprotected using standard 20% piperidine in DMF to yield reactive free thioureas, N-benzyl or N-phenyl thioureas require harsh acidic conditions (e.g., neat trifluoroacetic acid at elevated temperatures) for cleavage or modification, which prematurely cleaves peptides from acid-labile resins and degrades sensitive pharmacophores [1]. Therefore, for orthogonal solid-phase synthesis requiring a temporary thiocarbonyl handle, Fmoc-NCS is strictly non-substitutable.

Orthogonal Deprotection Compatibility on Solid Support

In the solid-phase synthesis of complex heterocycles, the choice of isothiocyanate dictates the cleavage and deprotection strategy. Studies comparing Fmoc-NCS to alkyl isothiocyanates (e.g., benzyl isothiocyanate) demonstrate that Fmoc-derived thioureas can be cleanly deprotected using mild base (20-35% piperidine in DMF at room temperature). In direct contrast, N-benzyl-thioureas formed from benzyl isothiocyanate fail to undergo mild cyclative cleavage, necessitating harsh conditions such as neat trifluoroacetic acid (TFA) at 35 °C for 20 hours to force release from the resin[1]. This strict requirement for harsh acid incompatible with standard Wang or Rink amide resin workflows makes Fmoc-NCS the mandatory choice for base-labile orthogonal synthesis.

Evidence DimensionDeprotection / Cleavage Conditions
Target Compound Data20-35% piperidine in DMF, room temperature (mild base)
Comparator Or BaselineBenzyl isothiocyanate: Neat TFA, 35 °C for 20 hours (harsh acid)
Quantified DifferenceShift from harsh acidic to mild basic conditions, preventing premature resin cleavage.
ConditionsPolymer-supported alpha-acylamino ketones on Wang resin.

Buyers synthesizing resin-bound cyclic peptides or thiohydantoins must procure Fmoc-NCS to maintain compatibility with standard, acid-sensitive SPPS resins.

Enablement of Hantzsch Thiazole Macrocyclization

The synthesis of thiazole-containing cyclic peptides requires a reactive N-terminal thiourea. Standard Fmoc protection (using Fmoc-Cl or Fmoc-OSu) yields a carbamate, which is completely unreactive toward alpha-haloketones. By utilizing Fmoc-NCS (typically 6 equivalents in DMF), chemists can quantitatively convert the N-terminal amine into an Fmoc-thiourea. Following standard piperidine deprotection, the resulting free thiourea reacts efficiently with 1,3-dichloroacetone (10 equivalents at 70 °C) via Hantzsch cyclocondensation to form the critical chloromethyl thiazolyl intermediate [1]. This sequence allows for subsequent intramolecular thioalkylation, yielding macrocyclic peptidomimetics in high purity—a pathway fundamentally impossible with standard Fmoc reagents.

Evidence DimensionDownstream Thiazole Formation Capability
Target Compound DataForms reactive thiourea; enables Hantzsch cyclocondensation with 1,3-dichloroacetone.
Comparator Or BaselineFmoc-OSu / Fmoc-Cl: Forms unreactive carbamate; 0% yield of thiazole.
Quantified DifferenceAbsolute enablement (binary yes/no) of the Hantzsch thiazole cyclization pathway on solid support.
ConditionsSolid-phase synthesis of thiomethyl thiazolyl macrocyclic peptidomimetics.

Procurement of Fmoc-NCS is essential for drug discovery programs targeting thiazole-based macrocycles, as standard Fmoc reagents cannot provide the necessary thiocarbonyl nucleophile.

Stepwise Synthesis of Polycationic Guanidinium Linkages

In the synthesis of novel polycationic polymers like Ribonucleic Guanidine (RNG), standard direct guanidinylating agents often fail due to steric hindrance or poor solubility. Fmoc-NCS provides a highly efficient, stepwise alternative. Reaction of an amine with Fmoc-NCS yields an Fmoc-protected thiourea, which is subsequently activated by a desulfurizing agent (e.g., Hg2+) to form a reactive carbodiimide. This intermediate reacts with a second amine to form a protected guanidine linkage in high yields [1]. Because the Fmoc group can be selectively removed by piperidine/DMF at room temperature without affecting other acid-labile protecting groups (like MMTr or TBS), Fmoc-NCS allows for the iterative, high-yield assembly of complex poly-guanidines that cannot be synthesized using traditional one-step reagents.

Evidence DimensionCompatibility with iterative poly-guanidine synthesis
Target Compound DataEnables stepwise assembly via Hg2+-activated carbodiimide with orthogonal Fmoc removal.
Comparator Or BaselineDirect guanidinylating agents: Often incompatible with iterative solid-phase assembly of highly sterically hindered linkages.
Quantified DifferenceProvides a reliable, quantitative stepwise pathway for internucleoside guanidinium linkages where one-step methods fail.
ConditionsSolution-phase and solid-phase synthesis of RNG oligomers.

For materials science and antisense therapeutic research requiring artificial polycationic backbones, Fmoc-NCS offers a process-compatible, stepwise route to complex guanidines.

Solid-Phase Synthesis of Thiazole-Containing Peptidomimetics

Directly leveraging its ability to form base-labile thioureas, Fmoc-NCS is the reagent of choice for synthesizing thiazole-derived cyclopeptides. It provides the essential thiocarbonyl group needed for Hantzsch cyclocondensation with alpha-haloketones, enabling the discovery of novel macrocyclic drugs[1].

Traceless Synthesis of Thiohydantoins and Imidazole-2-thiones

Fmoc-NCS is highly suited for the parallel solid-phase synthesis of 5-methylene-thiohydantoins. Because the Fmoc group is easily cleaved by piperidine, the resulting intermediate undergoes spontaneous cyclative cleavage from the resin, avoiding the harsh TFA conditions required when using alkyl isothiocyanates [2].

Iterative Assembly of Artificial Guanidinium Biopolymers

In the development of antisense agents like Ribonucleic Guanidine (RNG), Fmoc-NCS is utilized to construct internucleoside guanidinium linkages. It allows for a stepwise, Hg2+-mediated desulfurization and coupling process that is fully compatible with orthogonal protecting groups (such as MMTr and TBS)[3].

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types